![molecular formula C17H23N3O B3215032 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one CAS No. 1158067-18-5](/img/structure/B3215032.png)
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one
Overview
Description
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to downstream effects on various biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents , which may influence their absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism in which it is administered.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.
Properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)13-7-9-20(10-8-13)12-17(21)15-11-18-16-6-4-3-5-14(15)16/h3-6,11,13,18H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHBOYLGHEFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


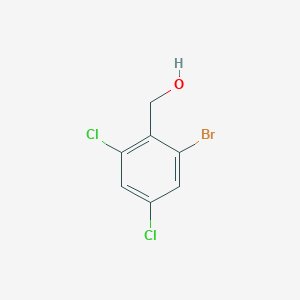
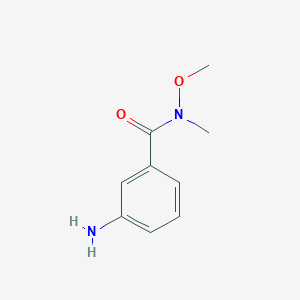
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
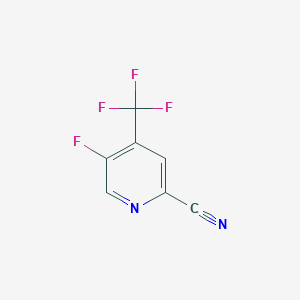
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
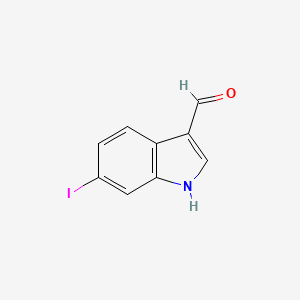
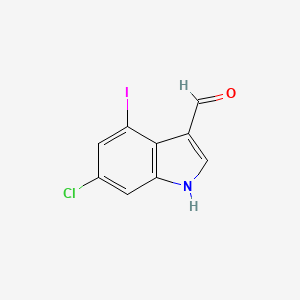
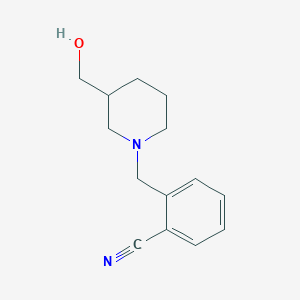
![(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine](/img/structure/B3215001.png)
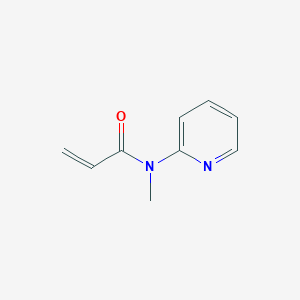
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B3215005.png)
![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
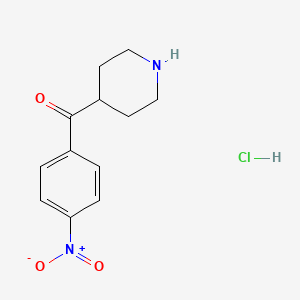
amine](/img/structure/B3215026.png)
